4-(Trifluoromethoxy)benzyl Chloride
Overview
Description
4-(Trifluoromethoxy)benzyl Chloride: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl chloride moiety. This compound is of significant interest in organic synthesis due to its unique chemical properties, which include high reactivity and the ability to introduce the trifluoromethoxy group into various molecular frameworks. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the molecules it is attached to.
Mechanism of Action
Target of Action
It is known to be used as a reagent in the suzuki–miyaura coupling reaction , suggesting that its targets could be various organoboron compounds used in this process.
Mode of Action
4-(Trifluoromethoxy)benzyl Chloride is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this reaction, this compound would be used to introduce the 4-(trifluoromethoxy)benzyl group to the organoboron compound, forming a new carbon-carbon bond .
Biochemical Pathways
Given its use in the suzuki–miyaura coupling reaction , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects of this would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would be the formation of new organic compounds via the Suzuki–Miyaura coupling reaction . The specific effects would depend on the compounds being synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzyl Chloride typically involves the reaction of 4-(Trifluoromethoxy)benzyl alcohol with thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
4-(Trifluoromethoxy)benzyl alcohol+Thionyl chloride→4-(Trifluoromethoxy)benzyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form the corresponding methoxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include 4-(Trifluoromethoxy)benzyl amine, 4-(Trifluoromethoxy)benzyl alcohol, and 4-(Trifluoromethoxy)benzyl thiol.
Oxidation: Products include 4-(Trifluoromethoxy)benzaldehyde and 4-(Trifluoromethoxy)benzoic acid.
Reduction: Products include 4-(Methoxy)benzyl chloride.
Scientific Research Applications
Chemistry: 4-(Trifluoromethoxy)benzyl Chloride is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce the trifluoromethoxy group into molecules makes it valuable for modifying the physicochemical properties of target compounds.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules that may exhibit enhanced metabolic stability, improved bioavailability, and increased potency. The trifluoromethoxy group is known to influence the pharmacokinetic and pharmacodynamic properties of drugs.
Industry: In the agrochemical industry, this compound is used to develop herbicides, insecticides, and fungicides. Its unique chemical properties help in designing compounds with improved efficacy and environmental stability.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl Chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group. It exhibits different reactivity and physicochemical properties.
4-(Methoxy)benzyl Chloride: Contains a methoxy group instead of a trifluoromethoxy group. It is less electron-withdrawing and exhibits different reactivity patterns.
4-(Chloromethoxy)benzyl Chloride: Contains a chloromethoxy group, which also influences the reactivity and stability of the compound differently.
Uniqueness: 4-(Trifluoromethoxy)benzyl Chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable reagent in organic synthesis for introducing the trifluoromethoxy group into various molecular frameworks, thereby modifying their properties in a predictable manner.
Properties
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMKFQMJURUPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380439 | |
Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65796-00-1 | |
Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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